![molecular formula C7H5FO2 B1339467 4-Fluorobenzo[d][1,3]dioxole CAS No. 943830-74-8](/img/structure/B1339467.png)
4-Fluorobenzo[d][1,3]dioxole
Overview
Description
4-Fluorobenzo[d][1,3]dioxole is a heterocyclic organic compound. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications. The molecular formula of 4-Fluorobenzo[d][1,3]dioxole is C7H5FO2 .
Synthesis Analysis
The synthesis of dioxole functionalized metal–organic frameworks (MOFs) has been reported . The combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn(II) under solvothermal conditions yields either an isoreticular metal–organic framework analog (IRMOF-1-dioxole) or a new MOF material (MOF-1-dioxole) .Molecular Structure Analysis
The molecular structure of 4-Fluorobenzo[d][1,3]dioxole is characterized by a benzodioxole core with a fluorine atom at the 4-position . The InChI string of the compound isInChI=1S/C7H5FO2/c8-5-2-1-3-6-7 (5)10-4-9-6/h1-3H,4H2 . Physical And Chemical Properties Analysis
4-Fluorobenzo[d][1,3]dioxole has a molecular weight of 140.11 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . The compound has no hydrogen bond donors and has three hydrogen bond acceptors . The topological polar surface area of the compound is 18.5 Ų .Scientific Research Applications
Synthesis of Boronic Acid Derivatives
The compound “(4-Fluorobenzo[d][1,3]dioxol-5-yl)boronic acid” is a derivative of 4-Fluorobenzo[d][1,3]dioxole . This derivative has a molecular weight of 183.93 and is stored under an inert atmosphere at 2-8°C . It’s used in various chemical reactions due to its unique properties .
Metal-Organic Frameworks (MOFs)
4-Fluorobenzo[d][1,3]dioxole is used in the synthesis of dioxole functionalized metal–organic frameworks (MOFs) . The combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn(II) under solvothermal conditions yields either an isoreticular metal–organic framework analog (IRMOF-1-dioxole) or a new MOF material (MOF-1-dioxole) . These MOFs have different physical properties and are used in various applications .
Therapeutic Applications
4-Fluorobenzo[d][1,3]dioxole has gained significant attention in scientific research due to its potential therapeutic applications. However, the specific therapeutic applications are not mentioned in the source.
Industrial Applications
In addition to its therapeutic applications, 4-Fluorobenzo[d][1,3]dioxole also has potential industrial applications. The specific industrial applications are not mentioned in the source.
Safety and Hazards
4-Fluorobenzo[d][1,3]dioxole is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is advised to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Mechanism of Action
Target of Action
It’s worth noting that dioxole functionalized compounds have been used in the synthesis of metal-organic frameworks (mofs) .
Mode of Action
In the context of MOFs, dioxole functionalized compounds can bind to metal ions, such as Zinc (Zn) . This interaction can lead to the formation of new MOF materials .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Fluorobenzo[d][1,3]dioxole is currently unavailable . These properties are crucial in determining the bioavailability of a compound.
Result of Action
In the context of MOFs, the binding of dioxole functionalized compounds to metal ions can lead to the formation of new MOF materials .
Action Environment
The action of 4-Fluorobenzo[d][1,3]dioxole can be influenced by environmental factors. For instance, the compound should be stored in a dry environment at 2-8°C . These conditions can affect the compound’s action, efficacy, and stability.
properties
IUPAC Name |
4-fluoro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOPYMLLBJNBKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578135 | |
| Record name | 4-Fluoro-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzo[d][1,3]dioxole | |
CAS RN |
943830-74-8 | |
| Record name | 4-Fluoro-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

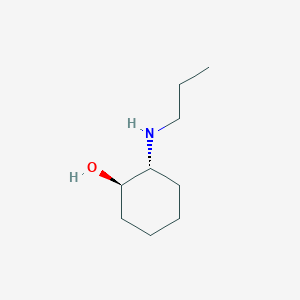
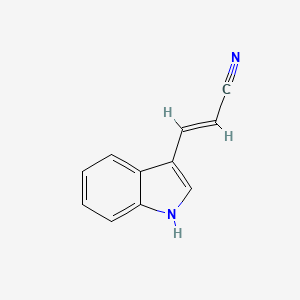
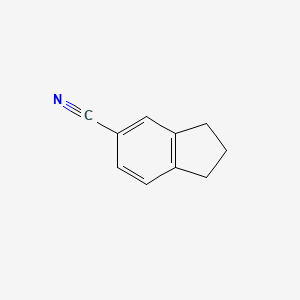
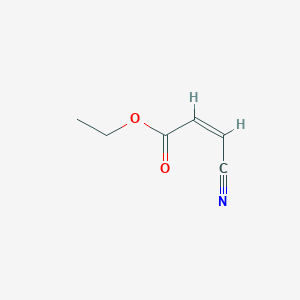
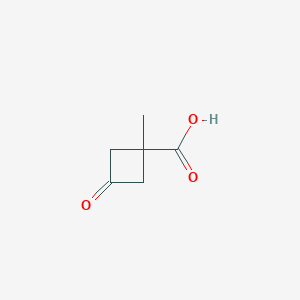

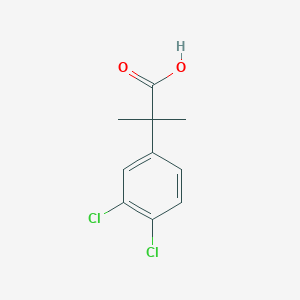
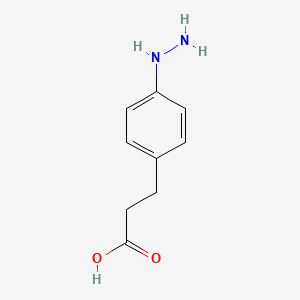
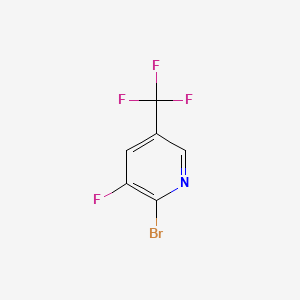

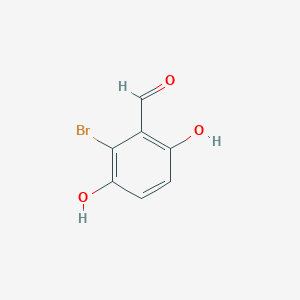
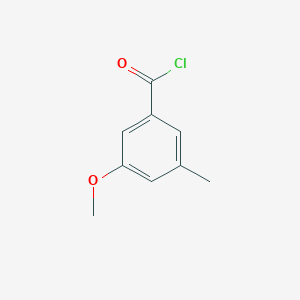

![11H-Dibenzo[b,e]azepine-6-carbonitrile](/img/structure/B1339421.png)